molecular formula C14H16N2O2 B8672255 cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane

cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane

Cat. No.: B8672255
M. Wt: 244.29 g/mol
InChI Key: RRBLNPCNHNHAFW-NEPJUHHUSA-N
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Description

Cis-8-Benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(4aR,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2/t11-,12+/m1/s1

InChI Key

RRBLNPCNHNHAFW-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C(=O)N(C2=O)CC3=CC=CC=C3)NC1

Canonical SMILES

C1CC2C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

47.6 g (0.2 mol) of pyridine-2,3-dicarboxylic acid N-benzylimide (British Patent 1,086,637; Chem. Abstr. 68, 95695w) are hydrogenated in 400 ml of glycol monomethyl ether over 15 g of ruthenium-on-active charcoal (5% strength) at 90° C. under 100 bar until the calculated amount of hydrogen has been taken up. The catalyst is then filtered off and the filtrate is concentrated on a rotary evaporator. 44 g of an oily crude product are obtained.
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47.6 g
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0 (± 1) mol
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400 mL
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15 g
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catalyst
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Synthesis routes and methods II

Procedure details

To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (5.00 g) in glycol monomethyl ether was added a catalytic amount of 10% Pd/C. The reaction mixture was heated to 90° C. and stirred for 6 h under H2, then cooled to rt. The resulted mixture was poured into 100 mL of water and extracted with CH2Cl2 (50 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was chromatographed with a silica gel column (eluting agent: 1:2 (v/v) PE/EA) to give the title compound as colorless oil (3.00 g, 60.00%), HPLC: 95.00%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 245.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 1.47-1.53 (m, 4H), 2.12 (s, 1H), 2.63-2.69 (m, 1H), 2.76-2.88 (m, 2H), 3.83 (d, J=8.2, 2H), 4.64 (s, 1H), 7.25-7.36 (m, 5H) ppm.
Quantity
5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Yield
60%

Synthesis routes and methods III

Procedure details

To 10 g of 6-benzyl-5,7-dihydro-5,7-dioxopyrrolo[3.4-b]pyridine were added 84 ml of 2-methoxyethanol and 1.5 g of a ruthenium-on-carbon catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 22 hours. The catalyst was removed by filtration, and the filtrate was concentrated. To the concentrate were added 84 ml of 2-methoxyethanol and 2 g of a palladium-on-charcoal catalyst, and hydrogenation was conducted under a pressurized hydrogen gas atmosphere at 4.5 kg/cm2 for 7 hours. The catalyst was removed by filtration, and the filtrate was concentrated to yield 10.4 g of the titled compound. Throughout the hydrogenation, the reaction vessel was heated by a tungsten lamp.
Quantity
10 g
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reactant
Reaction Step One
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1.5 g
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catalyst
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84 mL
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solvent
Reaction Step One

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